molecular formula C22H21ClN4O4S2 B2902379 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 450341-19-2

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2902379
CAS No.: 450341-19-2
M. Wt: 505
InChI Key: NVEHRIGDLANYDK-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a thienopyrazole core fused with a benzamide scaffold. The molecule is distinguished by a 3-chlorophenyl substituent at the pyrazole C2 position and a 4-(morpholinosulfonyl) group on the benzamide ring.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S2/c23-16-2-1-3-17(12-16)27-21(19-13-32-14-20(19)25-27)24-22(28)15-4-6-18(7-5-15)33(29,30)26-8-10-31-11-9-26/h1-7,12H,8-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEHRIGDLANYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the chlorophenyl group and the morpholinosulfonylbenzamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thienopyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • 4-Fluorophenyl () : Fluorine’s electronegativity may improve hydrogen-bonding interactions compared to chlorine, but reduced lipophilicity could limit membrane permeability .
  • 4-Methoxyphenyl () : The methoxy group increases electron density, possibly favoring interactions with aromatic residues in target proteins .

Sulfonyl Group Variations

  • Morpholinosulfonyl (Target Compound): The morpholine ring enhances water solubility and may serve as a hydrogen-bond acceptor, improving pharmacokinetics.
  • Bromo () : Bromine’s polarizability and size could facilitate halogen bonding with protein targets, a feature absent in the target compound .

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S, with a molecular weight of approximately 469.9 g/mol. The structure includes a chlorophenyl group and a morpholinosulfonyl moiety, contributing to its biological activity.

Research indicates that compounds with thieno[3,4-c]pyrazole structures often interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of electronegative atoms such as chlorine enhances the lipophilicity and bioavailability of these compounds, facilitating their interaction with biological targets.

Biological Activity

  • Antimicrobial Activity :
    • Thieno[3,4-c]pyrazole derivatives have demonstrated significant antimicrobial properties. For instance, studies show that similar compounds exhibit activity against various bacterial strains and fungi by inhibiting critical enzymes involved in their metabolism .
  • Anticancer Potential :
    • Compounds structurally related to this compound have been evaluated for anticancer activity. Research indicates that they may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has also been studied for its potential as an enzyme inhibitor. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine in synapses, potentially aiding in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Candida species
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionAChE inhibition leading to increased acetylcholine levels

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit dose-dependent responses in antimicrobial assays. For instance, a related thieno[3,4-c]pyrazole compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antifungal agents like ketoconazole .

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to the active sites of target enzymes such as CYP51, which is involved in sterol biosynthesis in fungi . This binding is facilitated by hydrophobic interactions and hydrogen bonding with key residues in the enzyme's active site.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. A common approach includes cyclization of thiosemicarbazides with substituted aryl aldehydes, followed by coupling with 4-(morpholinosulfonyl)benzamide via amide bond formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Temperature control : Cyclization steps often require reflux (100–120°C), while coupling reactions proceed at room temperature to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is used to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and the morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the thieno[3,4-c]pyrazole core geometry and confirm substituent orientations. Disordered solvent molecules in the lattice are modeled using SQUEEZE .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS validate purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z ~500) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to evaluate activity against kinases like EGFR or VEGFR2, with IC50_{50} values calculated via dose-response curves .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. Normalize results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding. Compare IC50_{50} shifts in kinase assays .
  • Scaffold modification : Introduce substituents at the thieno[3,4-c]pyrazole C5 position to probe steric effects. Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase ATP-binding pockets .
  • Morpholinosulfonyl replacement : Substitute with piperazinylsulfonyl or thiomorpholine groups to evaluate solubility and membrane permeability via logP measurements .

Q. How can contradictions in biological data across studies be resolved (e.g., varying IC50_{50} values)?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Discrepancies may arise from differences in ATP concentrations in kinase assays .
  • Batch-to-batch variability : Characterize compound purity (HPLC) and confirm salt forms (e.g., hydrochloride vs. free base). Impurities >2% can skew activity .
  • Target promiscuity : Use proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .

Q. What computational methods predict the compound’s molecular targets and pharmacokinetic properties?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase generate models based on key features (e.g., hydrogen bond acceptors at the morpholinosulfonyl group). Validate against known kinase inhibitors .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., high GI absorption due to logP ~3.5) and CYP450 metabolism risks (e.g., CYP3A4 inhibition potential) .
  • Molecular dynamics simulations : GROMACS assesses binding stability in kinase complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests unstable binding .

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